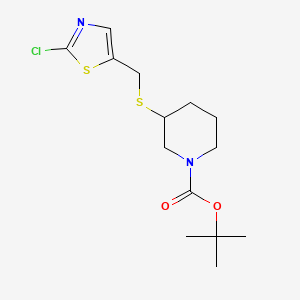

3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

The compound 3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-chlorothiazole moiety linked via a methylsulfanyl (-S-CH2-) group at the 3-position of the piperidine ring. The tert-butyl ester group enhances steric protection, influencing stability and hydrolysis resistance, while the thiazole and sulfur-based substituents modulate electronic and steric properties .

Propriétés

Formule moléculaire |

C14H21ClN2O2S2 |

|---|---|

Poids moléculaire |

348.9 g/mol |

Nom IUPAC |

tert-butyl 3-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C14H21ClN2O2S2/c1-14(2,3)19-13(18)17-6-4-5-10(8-17)20-9-11-7-16-12(15)21-11/h7,10H,4-6,8-9H2,1-3H3 |

Clé InChI |

LAMHFOWKTFRECB-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N1CCCC(C1)SCC2=CN=C(S2)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the tert-butyl ester group via esterification.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiazole ring.

Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of 3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Analogous Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

*Calculated based on molecular formula.

Key Observations:

Substituent Position :

- The 3-position substitution (target compound, ) vs. 4-position () alters steric accessibility and conformational flexibility. For example, 3-substituted piperidines may adopt distinct axial/equatorial orientations compared to 4-substituted analogs, impacting receptor binding .

Methoxy (-O-CH2-): Increases polarity, favoring aqueous solubility but reducing blood-brain barrier penetration . Methylamino (-N(CH₃)-CH2-): Introduces basicity, enabling protonation at physiological pH, which may enhance ionic interactions with biological targets .

Molecular Weight and Formula :

- Sulfur-containing groups (target compound: S₂ vs. methoxy analogs: S₁) increase molecular weight and influence van der Waals interactions.

- Nitrogen-rich variants (e.g., ) exhibit higher hydrogen-bonding capacity, affecting solubility and target affinity .

Activité Biologique

3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound characterized by its unique structural features, including a piperidine ring, a thiazole moiety, and a tert-butyl ester group. This combination of functionalities suggests potential biological activities that warrant detailed investigation.

The synthesis of this compound involves several critical steps, including the formation of the thiazole ring through cyclization reactions and subsequent nucleophilic substitution to attach the chloromethyl group. Finally, esterification with tert-butanol under acidic conditions is performed. The careful control of reaction conditions is essential to yield high-purity products suitable for biological studies.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

- Enzyme Interaction : The compound exhibits interactions with enzymes and proteins, which are crucial for understanding cellular processes. Its structural features suggest that it may bind effectively to metalloenzymes involved in metabolic pathways.

- Therapeutic Potential : Preliminary studies indicate that this compound could serve as a lead for drug development, particularly in targeting disorders associated with enzyme dysregulation. For instance, compounds with similar structures have shown promise in inhibiting glycogen synthase kinase 3 beta (GSK-3β), which is implicated in mood disorders and neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of compounds structurally related to this compound:

- GSK-3β Inhibition : Research has demonstrated that small-molecule inhibitors of GSK-3β can effectively modulate mood stabilization in animal models. For example, certain piperidine derivatives have shown significant effects on hyperactivity in models induced by amphetamines, suggesting potential applications in treating bipolar disorder .

- ADME Profile : A comprehensive assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of related compounds indicates favorable profiles with minimal adverse interactions with cytochrome P450 enzymes. This suggests that such compounds may have good bioavailability and low toxicity .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.